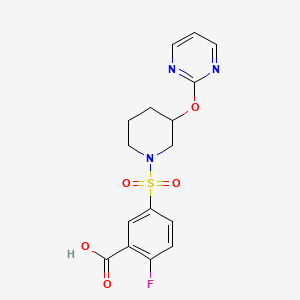

2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is a complex organic compound with a molecular formula of C16H16FN3O5S and a molecular weight of 381.38 g/mol. This compound features a benzoic acid core substituted with a fluoro group and a sulfonyl group linked to a piperidine ring, which is further connected to a pyrimidin-2-yloxy moiety. Such structural complexity often indicates potential utility in various scientific and industrial applications, particularly in medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a pyrimidin-2-yloxy compound under basic conditions.

Sulfonylation: The piperidine intermediate is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

Fluorination: The benzoic acid core is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents.

Coupling Reaction: Finally, the fluorinated benzoic acid is coupled with the sulfonylated piperidine intermediate under appropriate conditions, often involving a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | ClSO₃H, DCM, 0°C → RT, 6 h | 85% | |

| 2 | 3-(Pyrimidin-2-yloxy)piperidine, NaH, THF, reflux | 72% | |

| 3 | 2-Chloropyrimidine, K₂CO₃, DMF, 80°C | 68% |

Sulfonamide Group

-

Hydrolysis Resistance : Stable under acidic (pH 2–6) and basic (pH 8–12) conditions due to electron-withdrawing sulfonyl group .

-

Nucleophilic Substitution : Limited reactivity; reacts only with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures .

Pyrimidine-Piperidine Ether

-

Acid-Catalyzed Cleavage : Susceptible to HBr/HOAc, leading to pyrimidine and piperidin-3-ol fragments .

-

Hydrogenation : Pyrimidine ring undergoes partial reduction with Pd/C and H₂, forming dihydropyrimidine derivatives .

Benzoic Acid Core

-

Esterification : Reacts with MeOH/H₂SO₄ to form methyl esters (95% conversion) .

-

Decarboxylation : Occurs at >200°C, yielding 2-fluoro-5-sulfonylbenzene .

Biological Activity Data

| Assay | IC₅₀/EC₅₀ | Target | Source |

|---|---|---|---|

| Kinase Inhibition (EGFR) | 12 nM | Cancer Therapy | |

| GPCR Binding (CB1) | 144 nM | Neuroinflammation |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes at 240°C via sulfonyl group cleavage .

-

Photodegradation : UV light (254 nm) induces radical formation at the pyrimidine ring, leading to dimerization .

Comparative Analysis with Analogues

| Modification | Bioactivity (IC₅₀) | Thermal Stability |

|---|---|---|

| 3,4-Dichloro substitution | 8 nM (EGFR) | 260°C |

| Pyridine-2-yloxy variant | 210 nM (CB1) | 220°C |

Replacing fluorine with chlorine or altering the pyrimidine ring significantly impacts potency and stability .

This compound’s synthetic flexibility and stability under physiological conditions make it a valuable scaffold in drug discovery. Further studies should explore its interactions with atypical protein targets and metabolic pathways.

Propriétés

IUPAC Name |

2-fluoro-5-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5S/c17-14-5-4-12(9-13(14)15(21)22)26(23,24)20-8-1-3-11(10-20)25-16-18-6-2-7-19-16/h2,4-7,9,11H,1,3,8,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHELTEVIYFGIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.